
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one typically involves the halogenation of 1-methylpyridin-4(1H)-one. The process can be carried out using bromine and chlorine sources under controlled conditions. One common method involves the following steps:
Halogenation: 1-methylpyridin-4(1H)-one is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorine source, such as thionyl chloride, to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Dehalogenated pyridinones or reduced piperidine derivatives.
Scientific Research Applications
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
2-Chloro-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and applications.
4-Hydroxy-3-bromopyridine: Lacks the chlorine atom and methyl group, leading to different chemical properties.
Uniqueness
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile and makes the compound valuable for various synthetic and research applications.
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 |
InChI Key |
LXTPEYFMFQSCST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




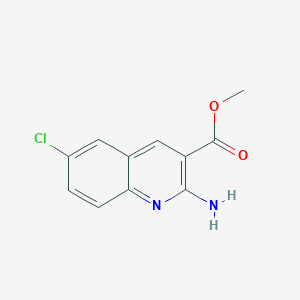
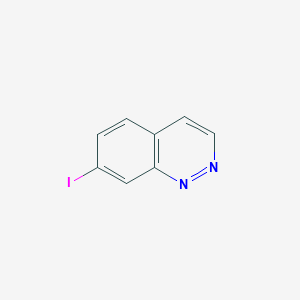

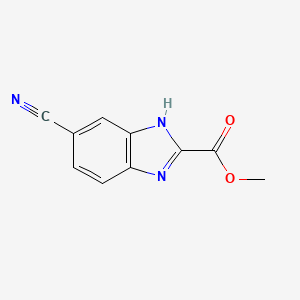
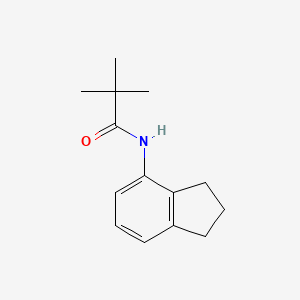
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
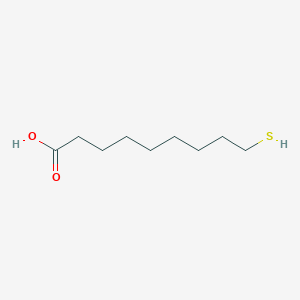
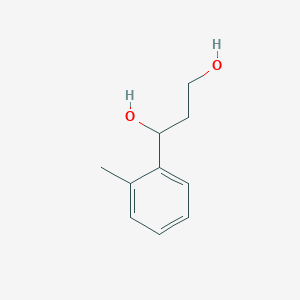
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
